molecular formula C17H22N4O4 B5431504 N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea

N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea

Cat. No. B5431504
M. Wt: 346.4 g/mol
InChI Key: AARADWJPINCBTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group could be introduced through an allylation reaction . The dimethoxyphenyl group could be introduced through a Friedel-Crafts alkylation . The oxadiazole ring could be synthesized through a cyclization reaction . The urea group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ring would likely contribute to the compound’s stability and could participate in π-π interactions. The oxadiazole ring is a heterocycle and could participate in various types of bonding and interactions. The urea group could form hydrogen bonds .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The oxadiazole ring could participate in nucleophilic substitution reactions . The urea group could react with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. For example, it could interact with proteins or DNA in a specific way to exert a therapeutic effect .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, if it’s highly reactive, it could be a fire or explosion hazard. If it’s biologically active, it could be toxic or harmful to health .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-5-9-21(17(22)18-6-2)11-15-19-16(20-25-15)12-7-8-13(23-3)14(10-12)24-4/h5,7-8,10H,1,6,9,11H2,2-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARADWJPINCBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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